6-(Octyloxy)hexan-1-OL

Vue d'ensemble

Description

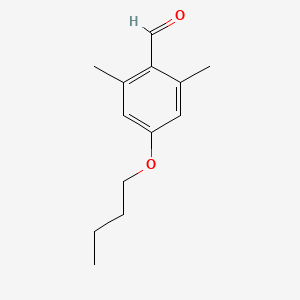

“6-(Octyloxy)hexan-1-OL” is an organic compound that has been mentioned in the context of lipid adjuvants incorporated into multiantigenic vaccines . It’s a derivative of hexan-1-ol, which is an organic alcohol with a six-carbon chain .

Synthesis Analysis

The synthesis of “this compound” involves the use of Sodium hydride (NaH) and Dimethylformamide (DMF). Sodium hydride is added to a solution of diol in dry DMF and the mixture is stirred under a nitrogen atmosphere . This process is part of a broader double conjugation strategy used in the synthesis of self-adjuvanting branched multiantigenic vaccine candidates .Applications De Recherche Scientifique

Freshness Indicators in Food Industry

In the food industry, specific compounds like hexanal and 1-octen-3-ol have been identified as freshness indicators in refrigerated grass carp fillets. A study by Chen et al. (2020) developed a novel quartz crystal microbalance (QCM) gas sensor to detect these compounds. The sensor, utilizing a hydrophobic Cu(I)-Cys nanocomposite, showed good reproducibility, hydrophobicity, reversibility, sensitivity, selectivity, and stability towards these compounds.

Catalysis in Chemical Reactions

In chemical synthesis, the use of specific catalysts can significantly influence reaction outcomes. For instance, Bhattacharjee and Tan (2017) demonstrated the hydrodeoxygenation of oleic acid using a nano Fe loaded Fe/SBA-15 catalyst in hexane containing pressurized CO2, yielding major products like octadecane and heptadecane. This study highlighted the importance of selecting suitable catalysts and reaction conditions for efficient chemical transformations (Bhattacharjee & Tan, 2017).

Polymerization Processes

Polymerization is another significant area where these compounds find application. Yuan et al. (2005) discussed the living and block polymerization of α-olefins using a Ni(II)-α-diimine catalyst containing OSiPh2tBu groups. This catalyst was found to be highly active in polymerizing ethylene and other olefins, leading to various polyethylene structures (Yuan et al., 2005).

Synthesis of Bioactive Compounds

In the synthesis of bioactive compounds, specific structural motifs are crucial. For example, Jimeno et al. (2011) explored bicyclo[3.1.0]hexane and its derivatives as core structures in small molecules with diverse biological activities. These structures have been used in the synthesis of natural compounds and as constituents of bioactive compounds (Jimeno et al., 2011).

Photovoltaic and Electronic Applications

Compounds like 6-(Octyloxy)hexan-1-OL can also be used in the production of materials for photovoltaic and electronic applications. Goker et al. (2014) synthesized benzooxadiazole-containing monomers with octyloxy groups, which showed potential as electrochromic devices due to their electrochemical and optical properties (Goker et al., 2014).

Mécanisme D'action

Target of Action

Mode of Action

The compound’s interaction with its targets and the resulting changes are subject to ongoing research .

Result of Action

Its complex structure and diverse properties make it a subject of interest in scientific research.

Propriétés

IUPAC Name |

6-octoxyhexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O2/c1-2-3-4-5-7-10-13-16-14-11-8-6-9-12-15/h15H,2-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYSQGFHAINBIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625548 | |

| Record name | 6-(Octyloxy)hexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88595-21-5 | |

| Record name | 6-(Octyloxy)hexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Chloroethyl)amino]benzamide](/img/structure/B3058172.png)